Methyl 5-bromo-2,3,4-trifluorobenzoate
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Overview
Description
Methyl 5-bromo-2,3,4-trifluorobenzoate is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2,3,4-trifluorobenzoate can be synthesized through several methods. One common method involves the esterification of 5-bromo-2,3,4-trifluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,3,4-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of 5-bromo-2,3,4-trifluorobenzyl alcohol.
Oxidation: Formation of 5-bromo-2,3,4-trifluorobenzoic acid.
Scientific Research Applications
Methyl 5-bromo-2,3,4-trifluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2,3,4-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards target molecules . The ester group allows for easy modification, enabling the design of derivatives with improved properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-3-fluoro-2-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl 3,4,5-trifluorobenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of fluorine atoms, altering its chemical reactivity and applications.
Uniqueness
Methyl 5-bromo-2,3,4-trifluorobenzoate is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its utility in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 5-bromo-2,3,4-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVMADPTUUTJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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